molecular formula C12H14BrNO5 B7048286 3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid

3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B7048286
M. Wt: 332.15 g/mol
InChI Key: AEOOAODURNZUBA-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a brominated aromatic ring, hydroxyl and methoxy groups, and a carboxylic acid moiety

Properties

IUPAC Name

3-(3-bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-6-4-7(13)9(15)8(5-6)14-10(16)12(2,19-3)11(17)18/h4-5,15H,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOAODURNZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)NC(=O)C(C)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors

    Bromination: The initial step involves the bromination of 2-hydroxy-5-methylaniline using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Esterification: The brominated product is then subjected to esterification with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Hydrolysis and Oxidation: The ester is hydrolyzed to form the corresponding carboxylic acid, which is then oxidized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

    Esterification: Methanol, ethanol with sulfuric acid or hydrochloric acid as catalysts.

    Amidation: Ammonia or primary amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various esters and amides, depending on the specific reaction conditions.

Scientific Research Applications

3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The bromine and hydroxyl groups can form hydrogen bonds or van der Waals interactions with target molecules, while the methoxy and carboxylic acid groups can participate in additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxy-5-methylbenzaldehyde: Shares the brominated aromatic ring and hydroxyl group but lacks the methoxy and carboxylic acid groups.

    2-Hydroxy-5-methylaniline: Contains the hydroxyl and methyl groups but lacks the bromine and carboxylic acid functionalities.

    3-Bromo-2-methoxybenzoic acid: Similar in having the bromine and carboxylic acid groups but lacks the hydroxyl and anilino functionalities.

Uniqueness

3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromine, carboxylic acid) groups allows for fine-tuning of its chemical properties and interactions with other molecules.

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